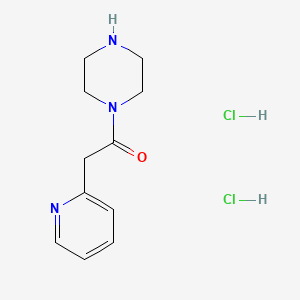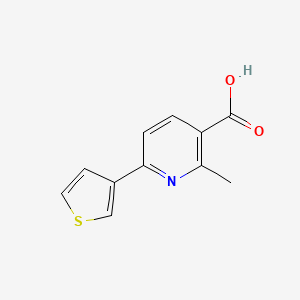
1-BOC-4-(4-ブロモフェノキシ)ピペリジン
概要
説明
1-BOC-4-(4-bromophenoxy)piperidine is a protected building block used in organic synthesis . It is also a reactant for synthesis of Pim-1 inhibitors and selective GPR119 agonists for type II diabetes .
Synthesis Analysis
The synthesis of N-boc-4-hydroxypiperidine involves several steps including the use of 4-piperidone hydrochloride hydrate, distilled water, liquid ammonia, toluene, anhydrous magnesium sulfate, methanol, sodium borohydride, dilute hydrochloric acid, dichloromethane, n-hexane, potassium carbonate, and di-tert-butyl dicarbonate . Other synthesis methods involve the use of bromomethyltriphenylphsphonium bromide and N-Boc piperidone.Molecular Structure Analysis
The molecular formula of 1-BOC-4-(4-bromophenoxy)piperidine is C16H22BrNO3 . Its average mass is 356.255 Da and its monoisotopic mass is 355.078308 Da .Chemical Reactions Analysis
1-BOC-4-(4-bromophenoxy)piperidine is involved in various chemical reactions. For instance, it is used in α-arylation of aldehydes and enantioselective α-benzylation of aldehydes via photoredox organocatalysis .Physical And Chemical Properties Analysis
1-BOC-4-(4-bromophenoxy)piperidine has a density of 1.3±0.1 g/cm3, a boiling point of 418.6±35.0 °C at 760 mmHg, and a flash point of 207.0±25.9 °C . It has 4 hydrogen bond acceptors, 0 hydrogen bond donors, and 4 freely rotating bonds .科学的研究の応用
Pim-1阻害剤の合成
1-BOC-4-(4-ブロモフェノキシ)ピペリジンは、Pim-1キナーゼ阻害剤の合成に使用されます。Pim-1は、過剰発現すると腫瘍の発生につながるがん遺伝子です。 Pim-1を標的とする阻害剤は、キナーゼの活性を阻害することで腫瘍の増殖を遅らせ、さまざまながんの治療に役立つ可能性があります .
II型糖尿病のためのGPR119アゴニストの開発
この化合物は、選択的GPR119アゴニストの生成における反応物として役立ちます。GPR119は、グルコース恒常性と脂質代謝に関与するGタンパク質共役受容体です。 この受容体のアゴニストは、インスリン分泌を促進することでII型糖尿病を治療する可能性を秘めて研究されています .
HIV-1複製阻害剤
研究者は、1-BOC-4-(4-ブロモフェノキシ)ピペリジンを使用して、M-トロピック(R5)HIV-1の複製を阻止する阻害剤を開発しています。 これらの阻害剤は、特にCCR5受容体を介してヒト細胞に侵入するウイルス株に対して、HIV治療の新しいアプローチを提供する可能性があります .
ヒストン脱アセチル化酵素(HDAC)阻害剤
この化合物は、HDAC阻害剤の合成における前駆体でもあります。HDACは、クロマチン構造と遺伝子発現を修飾する酵素です。 HDAC阻害剤は、細胞周期停止、分化、およびアポトーシスを誘導することで、がん治療において治療の可能性を秘めています .
選択的5-HT6アンタゴニスト
1-BOC-4-(4-ブロモフェノキシ)ピペリジンは、選択的5-HT6アンタゴニストの製造に使用されます。5-HT6受容体は、認知と神経変性疾患に関連しています。 この受容体のアンタゴニストは、認知機能を改善し、アルツハイマー病などの疾患を治療する可能性を秘めて研究されています .
3成分ビニログマンニッヒ反応
合成化学において、この化合物は3成分ビニログマンニッヒ反応に関与しています。 これらの反応は、高い立体選択性で複雑な分子を構築するために有用であり、医薬品や天然物の合成の開発において貴重です .
神経保護薬の合成
その構造的特徴により、1-BOC-4-(4-ブロモフェノキシ)ピペリジンは、神経保護薬の合成に使用できます。 これらの薬剤は、神経細胞を損傷、変性、または機能障害から保護することができ、神経疾患の治療の可能性を提供します .
さまざまな有機合成のための化学中間体
最後に、化学中間体として、1-BOC-4-(4-ブロモフェノキシ)ピペリジンは、さまざまな有機合成において汎用性があります。 さまざまな官能基との反応性により、潜在的な新薬を含む幅広い有機化合物の作成のための貴重なビルディングブロックとなります .
Safety and Hazards
特性
IUPAC Name |
tert-butyl 4-(4-bromophenoxy)piperidine-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22BrNO3/c1-16(2,3)21-15(19)18-10-8-14(9-11-18)20-13-6-4-12(17)5-7-13/h4-7,14H,8-11H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
COZKMQIFQZKKBR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(CC1)OC2=CC=C(C=C2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22BrNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40674648 | |
| Record name | tert-Butyl 4-(4-bromophenoxy)piperidine-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40674648 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
356.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
308386-38-1 | |
| Record name | tert-Butyl 4-(4-bromophenoxy)piperidine-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40674648 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details





Synthesis routes and methods III
Procedure details




Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3-Amino-1,1,1-trifluoro-2-[3-(trifluoromethyl)phenyl]propan-2-ol hydrochloride](/img/structure/B1373035.png)
![6-methyl-3-oxo-1H,2H,3H-pyrazolo[3,4-b]pyridine-4-carboxylic acid](/img/structure/B1373036.png)
![{2-[(Dimethylamino)methyl]benzyl}methylamine dihydrochloride](/img/structure/B1373037.png)
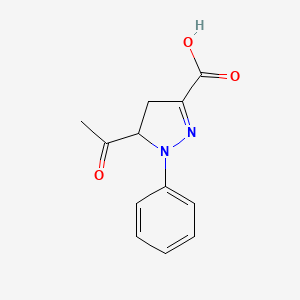
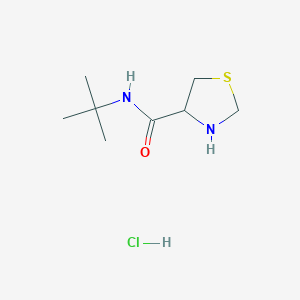
![N-[5-(aminomethyl)-2-methoxyphenyl]acetamide](/img/structure/B1373043.png)

![2-amino-N-[3-(pyrrolidin-1-yl)phenyl]pentanamide](/img/structure/B1373048.png)
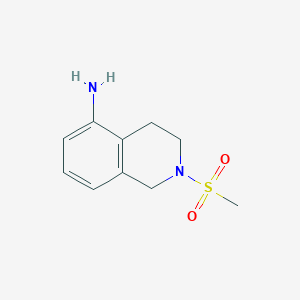

![3-Methyl-[1,2]oxazolo[5,4-b]pyridine-5-sulfonyl chloride](/img/structure/B1373053.png)
![2-{4-[2-(Pyridin-4-yl)ethyl]piperazin-1-yl}aniline](/img/structure/B1373054.png)
